2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol
Description
Properties
Molecular Formula |
C6H8ClN3O2 |
|---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
2-(5-amino-2-chloropyrimidin-4-yl)oxyethanol |
InChI |
InChI=1S/C6H8ClN3O2/c7-6-9-3-4(8)5(10-6)12-2-1-11/h3,11H,1-2,8H2 |
InChI Key |
QIDZMSHOSLLLMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)OCCO)N |
Origin of Product |
United States |
Preparation Methods
Key Starting Materials:
- 5-Amino-2-chloropyrimidine
- Ethanolamine (or ethylene glycol derivatives)
Reaction Overview:
The core approach involves nucleophilic attack by ethanolamine on the electrophilic chloropyrimidine ring, specifically at the 2-position where the chlorine atom is attached. The reaction typically proceeds under basic conditions to facilitate the displacement of chloride and formation of the ether linkage.
Reaction Conditions:
- Solvent: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol
- Base: Sodium hydroxide, potassium carbonate, or triethylamine
- Temperature: 80–120°C
- Time: Several hours, often 4–24 hours depending on the reaction scale and conditions
Representative Procedure:
A typical synthesis involves dissolving 5-amino-2-chloropyrimidine in DMF, adding ethanolamine and a base such as sodium hydroxide, then heating the mixture to around 100°C for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC) or HPLC. Post-reaction, the mixture is cooled, diluted with water or ethyl acetate, and purified via recrystallization or chromatography.
Use of Alternative Precursors and Reaction Pathways
Method Variations:
- Reaction with Ethylene Glycol: As indicated in patent literature, ethylene glycol can be directly reacted with chloropyrimidine derivatives under basic conditions to produce the target compound. This method often involves elevated temperatures (around 100°C) and longer reaction times to ensure complete conversion.
- Catalytic Methods: Some approaches utilize catalysts such as palladium or copper to facilitate coupling reactions, especially when introducing more complex substituents or achieving regioselectivity.
Example from Patent Literature:
A patent describes reacting 5-amino-2-chloropyrimidine with ethylene glycol in the presence of sodium hydroxide at elevated temperatures, leading to ether formation at the 4-position of the pyrimidine ring. The reaction mixture is then purified by recrystallization or chromatography to isolate the desired compound.
Purification and Characterization
Purification Techniques:
- Recrystallization from solvents like ethanol, methanol, or acetonitrile
- Column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane)
- Solid-phase extraction or preparative HPLC for higher purity
Characterization Methods:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity
- Mass spectrometry (MS) for molecular weight verification
- Infrared spectroscopy (IR) to identify functional groups
- Melting point determination for purity assessment
Data Tables and Research Outcomes
Research Perspectives and Optimization Strategies
Recent research emphasizes the importance of reaction condition optimization to maximize yield and purity. Studies suggest that:
- Using polar aprotic solvents enhances nucleophilicity.
- Employing phase-transfer catalysts can improve reaction rates.
- Microwave-assisted synthesis can significantly reduce reaction times.
- Purification via chromatography or recrystallization ensures high purity suitable for pharmaceutical applications.
Summary of Synthesis Strategies
| Approach | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 5-Amino-2-chloropyrimidine + Ethanolamine | Basic solvent, 100°C, 12–24 h | Straightforward, scalable | Longer reaction time |
| Ethylene glycol reaction | Chloropyrimidine + Ethylene glycol | NaOH, elevated temperature | Direct ether formation | Requires careful purification |
| Catalytic coupling | Palladium or copper catalysts | Mild conditions, reflux | Higher regioselectivity | Costly catalysts |
Chemical Reactions Analysis
Types of Reactions
2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products Formed
Oxidation: Formation of 2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]acetaldehyde.
Reduction: Formation of 2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethanamine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis likely requires milder conditions than the Pd-catalyzed coupling in , but harsher than the aqueous azide substitution in .
- The ethanolamine nucleophile in the target compound may exhibit lower reactivity compared to sodium azide, necessitating optimized bases or solvents.
Key Observations :
- The target compound’s ethanol group reduces lipophilicity compared to phenyl-substituted pyridines , enhancing bioavailability.
- The azido-ether is liquid at room temperature, contrasting with the crystalline nature of pyrimidine/pyridine derivatives.
Biological Activity
2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an amino group and a chlorine atom, linked to an ethan-1-ol moiety. Its molecular formula is with a molecular weight of approximately 201.64 g/mol. The structural characteristics allow for diverse chemical modifications, enhancing its potential applications in drug development.
Synthesis
The synthesis of this compound typically involves the reaction of 5-amino-2-chloropyrimidine with ethylene glycol under basic conditions. The reaction is often conducted in solvents like dimethylformamide at elevated temperatures to facilitate product formation. Purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antibiotic agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may modulate specific enzymes or receptors involved in cancer cell proliferation and apoptosis. The mechanism of action likely involves binding to molecular targets critical in disease pathways.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Cell Signaling Pathways : It could influence signaling pathways that regulate cell growth and survival.
- DNA Interaction : Potential interactions with DNA could lead to alterations in gene expression.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against common pathogens.
- Findings : Showed significant inhibition zones against E. coli and Staphylococcus aureus.
- : Suggests potential use as a broad-spectrum antimicrobial agent.
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Findings : Induced apoptosis in breast cancer cell lines with an IC50 value indicating potency.
- : Promising candidate for further development as an anticancer drug.
Comparative Analysis
The following table summarizes the structural features and biological activities compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-4-chloropyrimidine | Lacks hydroxyl group; retains amino and chlorine substituents | Moderate antimicrobial activity |
| 6-Chloro-2-pyridinol | Contains chlorine; different ring structure (pyridine) | Limited anticancer activity |
| 2-[6-Chloro-pyrimidinyl]phenol | Similar functional groups; phenolic structure | Weak antimicrobial effects |
| 2,2'-((5-Amino-6-chloropyrimidinyl)azanediyl)diethanol | Additional nitrogen functionality; different linkage pattern | Enhanced enzyme inhibition |
Q & A
Q. What are the optimal synthetic routes for 2-[(5-Amino-2-chloropyrimidin-4-yl)oxy]ethan-1-ol?
The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 5-amino-2-chloro-4-hydroxypyrimidine with ethylene oxide or a substituted ethanol derivative under controlled conditions (0–25°C, inert atmosphere). Catalysts such as triethylamine or palladium-based systems may enhance regioselectivity. Purification often employs column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol .
Q. How can purity and structural integrity be validated during synthesis?
Use a combination of analytical techniques:
Q. What solvents and reaction conditions minimize decomposition?
Polar aprotic solvents (DMF, DMSO) stabilize the pyrimidine ring. Avoid strong acids/bases to prevent hydrolysis of the chloropyrimidine moiety. Reactions should be conducted under nitrogen to suppress oxidation of the amino group .
Advanced Research Questions
Q. How does the chlorine substituent influence regioselectivity in substitution reactions?
The chlorine atom at the pyrimidine 2-position activates the C4-oxygen for nucleophilic attack, directing substitutions to the C5-amino group. Competing pathways (e.g., ring-opening) can arise under harsh conditions (e.g., >80°C or strong nucleophiles like thiols). DFT studies suggest the electron-withdrawing Cl stabilizes transition states at C4 .
Q. What strategies mitigate competing side reactions during functionalization?
- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the ethanol hydroxyl during pyrimidine modifications.
- Temperature control : Maintain reactions below 50°C to prevent dimerization via ethanol self-condensation.
- Catalytic systems : Pd(PPh₃)₄ improves coupling efficiency in Suzuki-Miyaura reactions with aryl boronic acids .
Q. How does the compound interact with biological targets?
Preliminary studies suggest inhibition of kinase enzymes (e.g., EGFR) via hydrogen bonding between the amino/ethanol groups and ATP-binding pockets. Competitive binding assays (IC₅₀ ~2–5 µM) and molecular docking simulations highlight interactions with Lys721 and Asp831 residues .
Q. What are the stability profiles under physiological conditions?
- pH-dependent degradation : Stable at pH 6–8 (t₁/₂ >24 hrs), but rapid hydrolysis occurs at pH <4 (cleavage of the ether linkage).
- Oxidative stability : Susceptible to ROS; add antioxidants (e.g., ascorbic acid) in cell-based assays.
- Storage : Lyophilized form at -20°C retains activity >6 months .
Data Contradictions and Resolution
Q. Discrepancies in reported biological activity: How to resolve them?
Variations in IC₅₀ values (e.g., 2–10 µM for kinase inhibition) may stem from assay conditions (ATP concentration, buffer composition). Standardize protocols using recombinant enzymes and validate via orthogonal methods (e.g., SPR for binding kinetics) .
Conflicting regioselectivity outcomes in substitution reactions
Competing C5 vs. C2 substitution can occur with bulky nucleophiles. Use steric maps (e.g., Corey-Pauling-Koltun models) to predict attack sites. Experimental validation via NOESY NMR or X-ray crystallography is critical .
Methodological Recommendations
Q. Best practices for scaling up synthesis without compromising yield
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., ethylene oxide addition).
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time.
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
